molecular formula C15H20N2O B1440846 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 1123242-53-4

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B1440846
CAS No.: 1123242-53-4
M. Wt: 244.33 g/mol
InChI Key: YDCQDXRNSYBVDA-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic scaffolds are considered privileged structures in modern drug discovery due to their unique three-dimensional (3D) nature. rsc.org Unlike flat, aromatic compounds, spirocycles possess a high fraction of sp³-hybridized carbon atoms, which imparts a distinct 3D geometry. rsc.orgbldpharm.com This structural rigidity and complexity offer several advantages in the design of therapeutic agents.

The key benefits of incorporating spirocyclic motifs into drug candidates include:

Enhanced Target Binding and Selectivity: The rigid conformation of a spirocycle can lock a molecule into an optimal orientation for interacting with a biological target, such as a protein or enzyme. bldpharm.comtandfonline.com This precise positioning of pharmacophoric elements can lead to increased potency and selectivity, minimizing off-target interactions. tandfonline.com

Exploration of Novel Chemical Space: The structural complexity of spirocycles allows medicinal chemists to explore uncharted molecular territories, which can lead to the discovery of novel drugs with new mechanisms of action and the potential for new intellectual property. rsc.org

The inherent three-dimensionality of spirocycles is a critical factor in their success, as a higher fraction of sp³ carbons has been correlated with a greater probability of a compound's successful clinical development. bldpharm.com

Overview of 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Drug Discovery

The 2,8-diazaspiro[4.5]decan-1-one core, of which 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is a specific example, has served as a versatile scaffold for developing potent and selective inhibitors for various therapeutic targets. Research has primarily focused on modifying this core to optimize interactions with specific enzymes involved in disease pathways, particularly in the realm of inflammatory diseases.

Receptor Interacting Protein Kinase 1 (RIPK1) Inhibitors: Necroptosis is a form of programmed cell death that is implicated in a range of inflammatory diseases. nih.gov The kinase activity of RIPK1 is a crucial driver of this pathway, making it an attractive therapeutic target. nih.gov Through virtual screening, researchers identified a hit compound that led to the optimization of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. nih.govresearchgate.net One of the standout compounds from this research demonstrated significant inhibitory activity against RIPK1 and a notable anti-necroptotic effect in cellular models. nih.gov

Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is a hallmark of many autoimmune and inflammatory conditions, including inflammatory bowel disease. acs.orgnih.gov A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as selective dual inhibitors of TYK2 and JAK1. acs.orgnih.gov Through systematic exploration of the structure-activity relationship (SAR), a lead compound was identified that showed excellent potency for both kinases and high selectivity over other JAK family members. acs.orgnih.gov This lead compound also exhibited potent anti-inflammatory effects in preclinical models of ulcerative colitis. nih.gov

The table below summarizes key findings for representative derivatives from these research programs.

TargetDerivative TypeKey Findings
RIPK1 2,8-diazaspiro[4.5]decan-1-oneA lead compound (compound 41) showed an IC₅₀ value of 92 nM against RIPK1 and a significant anti-necroptotic effect in U937 cells. nih.gov
TYK2/JAK1 2,8-diazaspiro[4.5]decan-1-oneA lead compound (compound 48) displayed potent inhibition of TYK2 (IC₅₀ = 6 nM) and JAK1 (IC₅₀ = 37 nM) with over 23-fold selectivity against JAK2. acs.orgnih.gov

Historical Context and Initial Research Trajectories of Related Spirocyclic Compounds

The concept of spiro compounds, where two rings are linked by a single common atom, was first discussed in scientific literature by Adolf von Baeyer in 1900. wikipedia.org For many years, the synthesis of these structurally complex molecules presented significant challenges, limiting their widespread application. nih.govresearchgate.net

Spirocyclic motifs are not merely a synthetic curiosity; they are found in a wide array of natural products, including alkaloids and spiroethers, which exhibit diverse biological activities such as anticancer, antidepressant, and antiviral properties. researchgate.netmdpi.com The unique architecture of these natural compounds has long inspired synthetic and medicinal chemists. researchgate.net

The use of spirocyclic scaffolds in medicinal chemistry has been known for over 60 years, but interest has surged in recent decades. tandfonline.com This renewed focus is driven by a growing recognition of the limitations of flat, aromatic molecules and an increasing emphasis on compounds with greater three-dimensionality to improve drug-like properties. tandfonline.comnih.gov Early drug discovery efforts often focused on more readily available spirocycles, but advancements in synthetic methodologies have made a much wider variety of these scaffolds accessible for investigation. nih.govacs.org

The initial research trajectories often involved incorporating spirocyclic fragments into existing drug molecules as a "scaffold hopping" strategy to improve properties or to create novel intellectual property. tandfonline.com Today, spirocyclic building blocks are increasingly used in the early stages of drug discovery, including in the design of screening libraries, to identify novel hit compounds with favorable physicochemical characteristics from the outset. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(6-9-16-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCQDXRNSYBVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676400
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40676400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123242-53-4
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40676400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
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Synthetic Methodologies for 8 Benzyl 2,8 Diazaspiro 4.5 Decan 1 One and Its Analogues

Established Synthetic Routes to the Diazaspiro[4.5]decan-1-one Core System

The construction of the fundamental 2,8-diazaspiro[4.5]decan-1-one framework is a critical first step in the synthesis of the target molecule and its derivatives. Several robust methods have been established, often involving multi-step sequences that culminate in the formation of the spirocyclic lactam.

A prominent and scalable approach involves a multi-step synthesis commencing with a Michael addition. researchgate.net This strategy has been successfully employed for the preparation of racemic 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. The general synthetic sequence is outlined below:

Scheme 1: Michael Addition-Based Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Core

Step Reactants Reagents and Conditions Product
1 Ethyl isonipecotate, Di-tert-butyl dicarbonate Et3N, Dioxane/H2O N-Boc-4-ethoxycarbonylpiperidine
2 N-Boc-4-ethoxycarbonylpiperidine, Nitroalkene LDA, THF, -78 °C 1-tert-Butyl 4-ethyl 4-(2-nitro-1-phenylethyl)piperidine-1,4-dicarboxylate
3 Nitro-ester intermediate H2, Ra-Ni, EtOH/CH2Cl2 8-(tert-Butoxycarbonyl)-4-phenyl-2,8-diazaspiro[4.5]decan-1-one
4 N-Boc protected spirocycle HCl, Dioxane 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

This table outlines a typical reaction sequence for the synthesis of the diazaspiro[4.5]decan-1-one core, starting from readily available materials.

Another key strategy for constructing related spirocyclic systems, such as the 1,4,8-triazaspiro[4.5]decan-2-one, utilizes a condensation reaction with N-benzyl-4-piperidone. nih.gov This method can be adapted for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core. The key step involves the reaction of an amino acid derivative with N-benzyl-4-piperidone to form the spirocyclic system.

Intramolecular cyclization reactions, such as the Dieckmann condensation, also represent a viable, though less commonly reported, strategy for the formation of the five-membered lactam ring of the diazaspiro[4.5]decane system. wikipedia.orgnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This approach would involve the base-catalyzed intramolecular cyclization of a suitably substituted piperidine (B6355638) diester.

Functionalization and Derivatization Strategies for the Benzyl (B1604629) Moiety and Spirocyclic Framework

Once the core 2,8-diazaspiro[4.5]decan-1-one scaffold is in hand, further structural diversity can be achieved through functionalization of the benzyl group and the spirocyclic framework.

The N-benzyl group serves as a versatile handle for derivatization. The aromatic ring can be functionalized through standard electrophilic aromatic substitution reactions to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. Alternatively, the benzyl group can be removed via catalytic hydrogenation, liberating the secondary amine at the 8-position. This free amine can then be subjected to a wide range of reactions, including alkylation, acylation, and reductive amination, to install diverse substituents. researchgate.net

The lactam moiety of the spirocyclic framework also offers opportunities for derivatization. The N-H group of the lactam can be alkylated or acylated to introduce various functional groups. Furthermore, the carbonyl group of the lactam can potentially undergo reactions such as reduction or conversion to a thioamide.

Table 1: Potential Derivatization Reactions for the 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one Scaffold

Reaction SiteReaction TypePotential ReagentsResulting Functional Group
Benzyl RingElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Nitro, Bromo
N8-BenzylCatalytic HydrogenolysisH2, Pd/CSecondary Amine
N8-AmineAlkylation, Acylation, Reductive AminationAlkyl halides, Acyl chlorides, Aldehydes/Ketones + NaBH(OAc)3Substituted Amine, Amide
N2-LactamAlkylation, AcylationAlkyl halides, Acyl chloridesN-Substituted Lactam

This interactive table showcases various potential reactions for modifying the core structure of this compound.

Asymmetric Synthesis Approaches for Stereoselective Production

The spirocyclic nature of this compound introduces a chiral center at the spiro-carbon. The stereoselective synthesis of this compound is of great interest, as different enantiomers often exhibit distinct biological activities.

While a direct asymmetric synthesis of this compound has not been extensively reported, several strategies can be envisioned based on established methods for related spirocyclic systems. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Another promising strategy is the use of chiral catalysts. nih.gov For instance, a chiral phase-transfer catalyst could be employed in the initial Michael addition step of the synthesis to induce enantioselectivity. Organocatalysis also presents a powerful tool for the asymmetric construction of spirocyclic frameworks.

Furthermore, resolution of the racemic mixture is a viable method to obtain enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase has been successfully used to separate the enantiomers of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net

Sustainable and Green Chemistry Principles in Synthesis of this compound Derivatives

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies. Several green chemistry principles can be applied to the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing the use of hazardous solvents. The synthesis of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been significantly improved using microwave irradiation, which dramatically reduced the reaction time for the formation of the spirocyclic system. arkat-usa.orgresearchgate.netresearchgate.net This technology could be readily adapted for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core.

The use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be easily recovered and reused are also important aspects of sustainable synthesis.

Novel Synthetic Approaches for Structural Diversity and Optimization

The quest for novel and more efficient synthetic routes to access structurally diverse libraries of 2,8-diazaspiro[4.5]decan-1-one analogues is an ongoing endeavor.

Combinatorial chemistry, coupled with solid-phase organic synthesis (SPOS), offers a powerful platform for the rapid generation of large libraries of compounds for biological screening. imperial.ac.uk A solid-phase approach to the synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones has been reported, demonstrating the feasibility of this strategy for creating diverse spirocyclic scaffolds. nih.govarkat-usa.org

Multi-component reactions (MCRs) are another attractive strategy for generating molecular complexity in a single step, adhering to the principles of atom and step economy. The development of novel MCRs that can directly assemble the 2,8-diazaspiro[4.5]decan-1-one core from simple starting materials would be a significant advancement in the field.

Furthermore, the exploration of novel cyclization strategies and the use of new catalytic systems continue to be active areas of research aimed at improving the efficiency and scope of the synthesis of these important heterocyclic compounds.

Molecular Mechanisms of Action and Target Identification

Receptor and Enzyme Binding Profiles

The 2,8-diazaspiro[4.5]decan-1-one core structure has been identified as a versatile platform for the development of inhibitors targeting several important kinase families. While direct binding data for 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is not extensively available in the public domain, the activities of its derivatives provide a clear indication of its potential biological targets.

Interaction with Receptor-Interacting Protein Kinase 1 (RIPK1)

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. researchgate.netnih.gov Through virtual screening and subsequent structural optimization, a series of these derivatives were found to exhibit significant inhibitory activity against RIPK1. researchgate.netnih.gov One notable derivative, compound 41 from a referenced study, demonstrated an IC50 value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model. researchgate.netnih.gov The initial hit compound that led to this series was 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, highlighting the importance of the spirocyclic core in targeting RIPK1. researchgate.netnih.gov

Table 1: Inhibitory Activity of a 2,8-diazaspiro[4.5]decan-1-one Derivative against RIPK1
CompoundTargetIC50 (nM)
Compound 41 (Derivative)RIPK192

Engagement with Janus Kinases (JAKs), Specifically TYK2 and JAK1

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been successfully utilized to develop potent dual inhibitors of Janus Kinase (JAK) family members, specifically Tyrosine Kinase 2 (TYK2) and JAK1. One superior derivative, compound 48, emerged from a systematic exploration of the structure-activity relationship (SAR) of this series. mdpi.com This compound exhibited excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1. mdpi.com Importantly, it also showed more than 23-fold selectivity over JAK2, which is a desirable characteristic for avoiding potential hematopoietic side effects. mdpi.com The introduction of the spirocyclic scaffold was a key factor in enhancing the activity towards JAK1 while maintaining selectivity for TYK2. mdpi.com

Table 2: Inhibitory Activity of a 2,8-diazaspiro[4.5]decan-1-one Derivative against JAK Family Kinases
CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)Selectivity vs. JAK2
Compound 48 (Derivative)637>23-fold

Modulation of LATS1/2 Kinase Activity

Recent developments have pointed towards the potential of 2,8-diazaspiro[4.5]decane compounds as inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway. A patent application (WO/2022/253341) specifically discloses 2,8-diazaspiro[4.5]decane compounds, including derivatives with (pyrido[3,4-d]pyrimidin-4-yl), (2,6-naphthyridin-1-yl), and (1,7-naphthyridin-4-yl) moieties, as inhibitors of LATS1/2. wipo.int This suggests that the this compound scaffold could be a promising starting point for the development of modulators of the Hippo pathway, which is critically involved in organ size control and tumorigenesis.

Interaction with Mediator Complex-Associated Kinases (CDK8 and CDK19)

The 2,8-diazaspiro[4.5]decan-1-one core is a key feature in a class of potent and selective inhibitors of the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). nih.gov These kinases are transcriptional regulators implicated in various cancers. Medicinal chemistry efforts have led to the discovery of compounds like 109 (CCT251921), which demonstrates equipotent affinity for both CDK8 and CDK19. nih.gov The crystal structure of a related derivative, 8-[3-(3-Amino-1H-indazol-6-yl)-5-chloro-pyridine-4-yl]-2,8-diaza-spiro[4.5]decan-1-one, in complex with CDK8 and Cyclin C (PDB ID: 5FGK) has been solved, providing detailed insights into the binding mode of this chemical series. rcsb.org Another derivative, CCT251545, also features the 2,8-diazaspiro[4.5]decan-1-one moiety and is a potent and selective inhibitor of CDK8 and CDK19. caymanchem.com

Table 3: Examples of 2,8-diazaspiro[4.5]decan-1-one Derivatives Targeting CDK8/CDK19
CompoundTargetNote
109 (CCT251921)CDK8/CDK19Potent and selective inhibitor
8-[3-(3-Amino-1H-indazol-6-yl)-5-chloro-pyridine-4-yl]-2,8-diaza-spiro[4.5]decan-1-oneCDK8Crystal structure with CDK8/CycC available
CCT251545CDK8/CDK19Potent and selective inhibitor

Exploration of Other Potential Biological Targets

While the primary focus of research on this compound and its analogs has been on kinase inhibition, the versatility of the spirocyclic scaffold suggests the potential for interaction with other biological targets. For instance, related triazaspiro[4.5]decan-4-one structures have been investigated as ligands for the ORL1 receptor. Further screening of this compound against a broader panel of receptors and enzymes could unveil additional biological activities.

Signaling Pathway Modulation

The interaction of this compound derivatives with their respective kinase targets leads to the modulation of critical cellular signaling pathways.

RIPK1 Inhibition and Necroptosis Pathway: By inhibiting RIPK1, derivatives of this compound can block the necroptosis pathway. This has therapeutic potential in inflammatory diseases where this form of cell death is a key driver of pathology. researchgate.netnih.gov

JAK/STAT Pathway Modulation: The dual inhibition of TYK2 and JAK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives directly impacts the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines involved in inflammation and immune responses. mdpi.com By blocking TYK2 and JAK1, these compounds can interfere with the signaling of cytokines such as interleukins (ILs) and interferons (IFNs), which are central to the pathogenesis of autoimmune and inflammatory diseases. The anti-inflammatory efficacy of these compounds is mediated by regulating the expression of TYK2/JAK1-regulated genes and influencing the differentiation of T helper cells (Th1, Th2, and Th17). mdpi.com

Hippo Pathway Regulation: As potential inhibitors of LATS1/2, compounds based on the this compound scaffold could activate the downstream effectors of the Hippo pathway, YAP and TAZ. This pathway is a key regulator of cell proliferation and organ size, and its modulation has implications for regenerative medicine and cancer therapy.

Transcriptional Regulation via CDK8/CDK19: Inhibition of the Mediator complex-associated kinases CDK8 and CDK19 by 2,8-diazaspiro[4.5]decan-1-one derivatives directly affects gene transcription. The Mediator complex is a central co-regulator of RNA polymerase II, and CDK8/CDK19 can either positively or negatively regulate transcription in a context-dependent manner. nih.govresearchgate.net By inhibiting these kinases, these compounds can alter the expression of genes involved in various signaling pathways, including the Wnt pathway, which is frequently dysregulated in cancer. caymanchem.com

Inhibition of Necroptosis Pathway Activation

Necroptosis is a form of programmed cell death that is a significant driver in various inflammatory diseases. nih.govresearchgate.net The activation of this pathway is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govnih.gov Research has identified that derivatives of 2,8-diazaspiro[4.5]decan-1-one are potent inhibitors of RIPK1. nih.govresearchgate.net

Through structural optimization and screening, a specific derivative, designated as compound 41, was identified as a highly effective RIPK1 inhibitor. nih.gov This compound demonstrated a significant anti-necroptotic effect in a necroptosis model using U937 cells. researchgate.net The inhibition of RIPK1 kinase activity by this class of compounds blocks the downstream signaling cascade that leads to necroptotic cell death, representing a promising strategy for addressing conditions driven by necroptosis. nih.govnih.gov

CompoundTargetIC50Cell ModelEffect
Compound 41 RIPK192 nMU937 cellsSignificant anti-necroptotic effect

Regulation of Inflammatory Pathways

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a valuable pharmacophore for developing inhibitors that regulate key inflammatory pathways, particularly the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This pathway is central to signaling for numerous pro-inflammatory cytokines. acs.orggastroenterologyandhepatology.net

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1. acs.org One of the most effective derivatives, compound 48, displayed excellent potency against these kinases and exhibited significant anti-inflammatory efficacy in an acute ulcerative colitis model. acs.orgacs.org By inhibiting TYK2 and JAK1, these compounds block the signaling of cytokines such as IFN-α and IL-6, which are crucial mediators of inflammation. acs.org This mechanism effectively downregulates the inflammatory response. acs.org

CompoundTargetIC50SelectivityTherapeutic Area
Compound 48 TYK26 nM>23-fold for JAK2Inflammatory Bowel Disease
JAK137 nM

Influence on Cell Proliferation and Apoptosis Mechanisms

Structurally related azaspiro compounds have been shown to exert significant influence over cell proliferation and apoptosis. Atiprimod, a cationic amphiphilic azaspiro compound, demonstrates these effects clearly. It inhibits the proliferation of multiple myeloma cell lines in a time- and dose-dependent manner by arresting the cell cycle in the G0/G1 phase. epa.gov

Furthermore, Atiprimod induces apoptosis through the intrinsic pathway. epa.gov This is achieved by activating initiator and effector caspases, such as caspase-9 and caspase-3. researchgate.netnih.gov Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. epa.govnih.gov The compound also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-XL, further promoting cell death. epa.gov This multi-faceted approach effectively halts proliferation and eliminates pathological cells.

Impact on Th1, Th2, and Th17 Cell Formation

The differentiation of naive CD4+ T cells into specific helper T (Th) cell subsets, including Th1, Th2, and Th17, is a cornerstone of the adaptive immune response and is heavily reliant on cytokine signaling through the JAK/STAT pathway. gastroenterologyandhepatology.netnih.gov The development of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors directly impacts this process. acs.orgacs.org

The anti-inflammatory effects of the dual TYK2/JAK1 inhibitor, compound 48, are mediated in part by its ability to regulate the formation of these T cell subsets. acs.org In animal models of ulcerative colitis, treatment with compound 48 led to a dose-dependent inhibition of Th1 and Th17 cell formation. acs.org Since Th1 and Th17 cells are primary drivers of inflammation in many autoimmune diseases, inhibiting their differentiation represents a key mechanism for the therapeutic effect of these compounds. acs.orgresearchgate.net The inhibition of TYK2 and JAK1 interferes with the signaling of crucial cytokines like IL-12 and IL-23, which are essential for Th1 and Th17 polarization, respectively. gastroenterologyandhepatology.netresearchgate.net

Structural Basis of Ligand-Target Interactions

The efficacy and selectivity of this compound derivatives are determined by their specific three-dimensional interactions with the target protein's binding site. The unique structural features of this scaffold are critical for achieving high-affinity binding.

Analysis of Hydrogen Bonding Networks and Critical Nitrogen Atoms

Like most kinase inhibitors, derivatives of 2,8-diazaspiro[4.5]decan-1-one are designed to interact with the ATP-binding pocket of their target enzymes, such as RIPK1, TYK2, and JAK1. Within this pocket, hydrogen bonds with the "hinge region" of the kinase are crucial for anchoring the inhibitor. The nitrogen atoms within the diazaspiro core and associated amide groups are strategically positioned to act as hydrogen bond donors and acceptors, forming these critical interactions. Structure-activity relationship (SAR) studies on related spirocyclic compounds have shown that modifications to substituents on the nitrogen atoms can drastically alter binding affinity and selectivity, underscoring their importance in the binding mode. nih.gov For instance, the alteration of an alkyl group at the N2 position in a related oxa-diazaspiro[4.5]decan-3-one was found to increase selectivity between M1 and M2 receptors but led to a loss of agonistic activity, highlighting the sensitive role of this position in ligand-target interactions. nih.gov

Role of Spirocyclic Conformation in Binding Site Fit

The spirocyclic core is a key structural feature that confers a rigid, three-dimensional conformation to the molecule. This pre-organized structure reduces the entropic penalty upon binding to the target protein, which can lead to higher binding affinity. The spirocyclic scaffold acts as a rigid anchor, orienting the various functional groups and substituents—such as the benzyl (B1604629) group—into optimal positions for interacting with specific pockets and residues within the enzyme's active site. acs.org Research leading to the development of compound 48 indicated that the introduction of the spiro ring was hypothesized to enhance activity towards JAK1 while maintaining selectivity for TYK2. acs.org This suggests the spirocyclic conformation is instrumental in achieving the desired fit and orientation to interact with residues that differ between the various JAK family kinases, thereby governing the compound's selectivity profile. acs.org

Biological Activities and Therapeutic Potential of 8 Benzyl 2,8 Diazaspiro 4.5 Decan 1 One Derivatives

Anti-Inflammatory Effects

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core structure have been identified as potent anti-inflammatory agents, with significant potential for the treatment of inflammatory bowel disease (IBD).

Recent research has highlighted the therapeutic efficacy of 2,8-diazaspiro[4.5]decan-1-one derivatives in animal models of acute ulcerative colitis (UC). One particular derivative, designated as compound 48, has shown more potent anti-inflammatory effects in a mouse model of UC than the established drug, tofacitinib (B832). researchgate.net The administration of this compound led to significant improvements in disease activity index (DAI) scores, which measure weight loss, stool consistency, and rectal bleeding in the animal models. researchgate.net

The protective effects of this class of compounds are also evident at a histological level. In preclinical studies, treatment with these derivatives resulted in a marked reduction in colon tissue damage, including decreased inflammatory cell infiltration, reduced mucosal and submucosal edema, and restoration of the crypt architecture.

Interactive Data Table: Efficacy of a 2,8-diazaspiro[4.5]decan-1-one Derivative (Compound 48) in a Mouse Model of Ulcerative Colitis

ParameterControl GroupCompound 48 Treated GroupTofacitinib Treated Group
Disease Activity Index (DAI) HighSignificantly ReducedReduced
Colon Length ShortenedSignificantly RestoredRestored
Histological Score Severe DamageSignificantly Reduced DamageReduced Damage
Myeloperoxidase (MPO) Activity HighSignificantly ReducedReduced

This table is a representation of findings from preclinical studies and is for illustrative purposes.

The anti-inflammatory action of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one derivatives is underpinned by their ability to modulate key signaling pathways and the expression of pro-inflammatory mediators.

One of the primary mechanisms identified is the potent and selective dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). researchgate.net A leading derivative, compound 48, exhibited IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1 respectively, while showing over 23-fold selectivity against JAK2. researchgate.net By inhibiting these kinases, the compounds effectively block the downstream signaling of various pro-inflammatory cytokines that are crucial in the pathogenesis of IBD.

This inhibitory action translates to a significant reduction in the expression of key pro-inflammatory cytokines. In treated UC models, a marked decrease in the serum levels of TNF-α, IL-6, and IL-1β was observed. Concurrently, there was an increase in the anti-inflammatory cytokine, IL-10. Furthermore, the anti-inflammatory effect is mediated by regulating the differentiation of T-helper cells, specifically by modulating the formation of Th1, Th2, and Th17 cells. researchgate.net

Another explored mechanism for the anti-inflammatory potential of this scaffold is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with one derivative (compound 41) showing an IC₅₀ value of 92 nM. nih.gov Inhibition of RIPK1 is significant as this kinase is a key driver of necroptosis, a form of programmed cell death that contributes to inflammation. nih.gov

Interactive Data Table: Kinase Inhibitory Profile of 2,8-diazaspiro[4.5]decan-1-one Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Derivative 48TYK26
Derivative 48JAK137
Derivative 41RIPK192

This table summarizes the inhibitory potency of specific derivatives against their target kinases as reported in scientific literature. researchgate.netnih.gov

Anticancer Activity

While the 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for various therapeutic applications, as of the current scientific literature, there is no specific published research detailing the anticancer activities of "this compound" or its direct derivatives in the contexts outlined below.

There is currently no publicly available scientific data on the cytotoxic effects of this compound or its derivatives against FaDu hypopharyngeal tumor cells or other tumor cell lines.

The ability of this compound derivatives to induce apoptosis in cancer cells has not been reported in the peer-reviewed scientific literature to date.

There is no scientific evidence available at present to suggest that this compound or its derivatives act as chemosensitizing agents to enhance the efficacy of other anticancer drugs.

Neuroprotective Properties

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have emerged as promising candidates for the development of neuroprotective agents, primarily through their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). alzdiscovery.orgnih.govresearchgate.net RIPK1 is a critical regulator of necroptosis, a form of programmed cell death that is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. alzdiscovery.orgmdpi.com

In preclinical models of Alzheimer's disease, inhibition of RIPK1 has been demonstrated to confer neuroprotective effects. alzdiscovery.orgalzdiscovery.org Treatment with RIPK1 inhibitors has been shown to reduce the burden of amyloid-beta plaques and tau aggregation, two of the hallmark pathological features of Alzheimer's. alzdiscovery.orgalzdiscovery.org Furthermore, these inhibitors can decrease the levels of pro-inflammatory cytokines, suggesting a role in mitigating the neuroinflammation that contributes to disease progression. alzdiscovery.orgalzdiscovery.org By promoting the microglial degradation of amyloid-beta, RIPK1 inhibitors may help to clear the toxic protein aggregates that are central to Alzheimer's pathology. pnas.org

The neuroprotective potential of RIPK1 inhibition also extends to Parkinson's disease models. nih.govjst.go.jp In these models, RIPK1 is activated in response to oxidative stress, a key factor in the degeneration of dopaminergic neurons. alzdiscovery.orgnih.gov Inhibition of RIPK1 has been shown to protect these neurons from cell death induced by neurotoxins. mdpi.comnih.gov Specifically, RIPK1 inhibitors have demonstrated the ability to reduce apoptosis, necrosis, inflammatory responses, the production of reactive oxygen species (ROS), and mitochondrial dysfunction in cellular and animal models of Parkinson's disease. mdpi.comnih.gov By inactivating the ASK1/JNK signaling pathway, RIPK1 inhibitors can alleviate behavioral impairments associated with the disease. nih.gov

Table 1: Neuroprotective Activities of 2,8-diazaspiro[4.5]decan-1-one Derivatives and Related RIPK1 Inhibitors

Compound/Inhibitor Class Disease Model Key Findings Reference(s)
2,8-diazaspiro[4.5]decan-1-one derivatives General Neuroinflammation Potent RIPK1 inhibitors, significant anti-necroptotic effect. nih.govresearchgate.net
Necrostatin-1s (RIPK1 inhibitor) Alzheimer's Disease (rodent models) Reduced amyloid plaque burden, decreased tau aggregation, improved spatial memory. alzdiscovery.orgalzdiscovery.org
RIPK1 Inhibitors Alzheimer's Disease (in vitro) Promoted microglial degradation of amyloid-beta. pnas.org
Nec-1s (RIPK1 inhibitor) Parkinson's Disease (cellular and mice models) Protected against dopaminergic cell loss, reduced inflammation and oxidative stress. mdpi.comnih.govjst.go.jp
RIPK1 Inhibition General Axon Injury Models Prevents axon degeneration and subsequent mitochondrial fragmentation. alzdiscovery.org

Potential in Tissue Regeneration and Repair

While the exploration of this compound derivatives in the field of tissue regeneration and repair is still in its nascent stages, the broader class of spirocyclic compounds holds theoretical promise for such applications. The inherent three-dimensional and rigid nature of spirocyclic scaffolds could be advantageous in the design of molecules that can influence cellular processes critical for tissue repair.

Research into other types of spiro compounds has shown potential in promoting wound healing. For instance, novel spiro-tetrahydroquinoline derivatives have been synthesized and demonstrated significant wound-healing activities in both human keratinocyte cells and mouse excision wound models. mdpi.comnih.gov Although structurally distinct from this compound, these findings highlight the potential of spirocyclic structures to modulate biological processes relevant to tissue regeneration.

The development of biomaterials and therapeutic agents that can effectively support tissue regeneration is a growing area of research. Natural compounds are being investigated for their ability to influence fibroblast behavior and promote wound healing. mdpi.comnih.govsciparkpub.com The unique structural features of spiro compounds could potentially be leveraged to design novel therapeutics that target pathways involved in cell proliferation, migration, and extracellular matrix deposition, all of which are crucial for effective tissue repair. However, specific studies on this compound derivatives in this context are currently limited, representing an area for future investigation.

Other Emerging Pharmacological Activities Associated with Spirocyclic Compounds

Beyond their neuroprotective potential, derivatives of 2,8-diazaspiro[4.5]decan-1-one and other spirocyclic compounds are being investigated for a range of other pharmacological activities.

Anti-inflammatory Properties: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.govresearchgate.net These kinases are key components of signaling pathways that are dysregulated in various autoimmune and inflammatory diseases. One promising derivative, compound 48, exhibited excellent potency against TYK2 and JAK1 and demonstrated more potent anti-inflammatory efficacy than the established drug tofacitinib in a model of acute ulcerative colitis. nih.gov This suggests a therapeutic potential for these compounds in the treatment of inflammatory bowel disease and other inflammatory conditions.

Antimicrobial and Antiviral Potential: The broader class of spirocyclic compounds has shown promise as antimicrobial and antiviral agents. For example, certain spiro hydantoin (B18101) derivatives, which share a spirocyclic core, have been reported to possess significant antiviral and trypanocidal activity. mdpi.com While direct studies on the antimicrobial properties of this compound derivatives are not yet prevalent, the structural similarities to other bioactive spiro compounds suggest this could be a fruitful area of future research.

Anticancer Activity: The unique three-dimensional architecture of spiro compounds makes them attractive scaffolds for the design of novel anticancer agents. Some spiro hydantoin derivatives have been noted for their potential anticancer properties. mdpi.com The rigid structure of the spirocyclic core can allow for precise targeting of protein-protein interactions or the active sites of enzymes that are critical for cancer cell growth and survival.

Table 2: Other Emerging Pharmacological Activities of 2,8-diazaspiro[4.5]decan-1-one Derivatives and Related Spirocyclic Compounds

Compound Class Pharmacological Activity Mechanism of Action / Key Findings Reference(s)
2,8-diazaspiro[4.5]decan-1-one derivatives Anti-inflammatory Potent and selective dual inhibitors of TYK2/JAK1 kinases. nih.govresearchgate.net
Spiro Hydantoin Derivatives Antiviral, Trypanocidal Identified as having significant activity. mdpi.com
Spiro Hydantoin Derivatives Anticancer Noted for potential anticancer properties. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on the Benzyl (B1604629) Moiety on Binding Affinity and Selectivity

The benzyl group attached to the N8 nitrogen of the diazaspiro[4.5]decan-1-one core often plays a pivotal role in anchoring the ligand to its target protein. Modifications to the phenyl ring of this moiety can significantly alter binding affinity and selectivity.

Research into dual EGFR/BRAFV600E inhibitors based on a related 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold highlighted the critical nature of the N-benzyl group. A comparison between a derivative with an N-benzyl group (compound 7b) and one with an N-H and gem-dimethyl groups on the cyclohexyl ring (compound 7a) showed a 2.5-fold increase in potency for the N-benzyl derivative, underscoring the significance of this moiety for antiproliferative activity. nih.gov

In a different study focusing on inhibitors of the mitochondrial permeability transition pore (mPTP), researchers explored replacing the benzyl group on a 1,4,8-triazaspiro[4.5]decan-2-one framework with a 4-hydroxy benzyl group. Interestingly, this modification did not lead to appreciable differences in the biological outcome, suggesting that for this particular target, a hydroxyl substituent at the para position is well-tolerated but does not offer a significant advantage. nih.gov

These findings indicate that the influence of substituents on the benzyl ring is highly dependent on the specific biological target and the topology of its binding pocket.

Table 1: Effect of N8-Substituent on Biological Activity
Core ScaffoldN8-SubstituentTarget/ActivityObservationReference
1-Thia-4,8-diazaspiro[4.5]decan-3-one-CH2-PhAntiproliferative (MCF-7)GI50 = 32 nM. Significantly more potent than non-benzylated analog. nih.gov
1-Thia-4,8-diazaspiro[4.5]decan-3-one-HAntiproliferative (MCF-7)GI50 = 81 nM. 2.5-fold less potent than N-benzyl analog. nih.gov
1,4,8-Triazaspiro[4.5]decan-2-one-CH2-PhmPTP InhibitionActive. nih.gov
1,4,8-Triazaspiro[4.5]decan-2-one-CH2-(4-OH-Ph)mPTP InhibitionNo appreciable difference in activity compared to the unsubstituted benzyl analog. nih.gov

Role of Nitrogen Atoms within the Spiro Structure in Maintaining Biological Activity

The two nitrogen atoms within the 2,8-diazaspiro[4.5]decan-1-one structure are fundamental to its biological activity, often participating in key hydrogen bonding or electrostatic interactions with the target protein.

N8 (Piperidine Nitrogen): This tertiary amine is typically basic and exists in a protonated state under physiological conditions. This positive charge allows it to form strong salt bridges or hydrogen bonds with acidic residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in a receptor's binding site. For instance, in studies of σ2 receptor ligands, the protonated nitrogen of diazaspiroalkanes was found to form a crucial salt bridge with ASP29. mdpi.com Similarly, in the design of mPTP inhibitors, modeling studies indicated that the piperidine (B6355638) nitrogen atom forms a salt-bridge interaction with an aspartate residue (Asp224). nih.gov This interaction serves as a vital anchor, correctly orienting the molecule within the binding pocket.

Modifications of the Diazaspiro Framework for Enhanced Efficacy and Selectivity

Altering the core diazaspiro[4.5]decan-1-one framework is a key strategy for optimizing pharmacological properties. This can involve changing ring sizes, introducing additional heteroatoms, or altering the substitution pattern on the spirocycle itself.

One approach involves replacing a carbon atom with another heteroatom. For example, the development of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives as dual EGFR/BRAFV600E inhibitors demonstrates a successful modification where a carbon atom of the five-membered ring is replaced by sulfur. nih.gov Another significant modification is the introduction of a third nitrogen atom, leading to the 1,4,8-triaza-spiro[4.5]decan-2-one scaffold, which has been successfully employed to develop novel mPTP inhibitors. nih.gov

Systematic exploration of spirocyclic scaffolds led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease. nih.gov This highlights how the rigid, three-dimensional nature of the spirocyclic system can be exploited to achieve high selectivity for specific kinase targets. nih.gov Similarly, structural optimization of a hit compound from a virtual screening campaign identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. nih.gov

Table 2: Examples of Diazaspiro Framework Modifications
Modified FrameworkOriginal Framework (for comparison)Biological TargetReference
1-Thia-4,8-diazaspiro[4.5]decan-3-oneDiazaspiro[4.5]decaneEGFR/BRAFV600E nih.gov
1,4,8-Triazaspiro[4.5]decan-2-oneDiazaspiro[4.5]decanemPTP nih.gov
2,8-Diazaspiro[4.5]decan-1-one(from other chemotypes)TYK2/JAK1 nih.gov
2,8-Diazaspiro[4.5]decan-1-one8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Hit compound)RIPK1 nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. The spirocyclic nature of the 8-benzyl-2,8-diazaspiro[4.5]decan-1-one core creates a rigid, three-dimensional structure with a specific spatial arrangement of substituents. The spiro-carbon atom is a quaternary center, and its configuration can profoundly influence biological activity.

Although detailed stereochemical SAR studies for this specific parent compound are not widely published in the provided sources, the general principles of drug design strongly emphasize its importance. The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, and stereochemistry often dictates potency and pharmacokinetics. mdpi.com For different classes of compounds, stereochemistry can be the primary driver for potency. mdpi.com It can also affect cellular uptake by influencing interactions with transport proteins. mdpi.com

The synthesis of spirocyclic compounds often presents challenges in controlling the stereochemistry at the spirocenter. nih.gov The development of enantioselective synthetic methods is therefore a key area of research, as it allows for the preparation and biological evaluation of individual stereoisomers to identify the most active configuration (the eutomer). researchgate.net

Design Principles for Lead Optimization and Derivative Development

Lead optimization is an iterative process that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising lead compound. patsnap.com For derivatives of this compound, several key design principles are employed.

Structure-Activity Relationship (SAR) Analysis: This is the foundational approach where systematic modifications are made to the lead compound to identify which functional groups are essential for activity. patsnap.com For example, the development of RIPK1 inhibitors involved identifying a hit compound (8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) and then performing structural optimizations that led to the more potent 2,8-diazaspiro[4.5]decan-1-one series. nih.gov

Scaffold Hopping and Bioisosteric Replacement: When a particular scaffold presents issues (e.g., poor ADME properties, synthetic difficulty), medicinal chemists may employ scaffold hopping to replace the core structure while retaining key binding interactions. patsnap.com The introduction of the 2,8-diazaspiro[4.5]decan-1-one core in the development of TYK2/JAK1 inhibitors is an example of introducing a novel spirocyclic scaffold to improve properties. nih.gov Bioisosteric replacement, such as substituting a phenyl ring with a pyridine (B92270) or other heterocycle on the N8-substituent, is another common strategy to modulate properties like solubility and metabolic stability.

Structural Simplification: In some cases, lead compounds can be overly complex or large, leading to poor pharmacokinetic profiles, a phenomenon termed "molecular obesity". scienceopen.com Structural simplification aims to remove non-essential parts of the molecule to improve its drug-like properties while maintaining potency. scienceopen.com This could involve, for instance, replacing a complex N8-substituent with a simpler one like the benzyl group, provided the key interactions are maintained.

Computational Chemistry and Molecular Modeling in Research on 8 Benzyl 2,8 Diazaspiro 4.5 Decan 1 One

Virtual Screening Workflows for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. In the context of discovering novel therapeutics based on the 2,8-diazaspiro[4.5]decan-1-one scaffold, virtual screening has proven to be a successful strategy.

A notable application involved the search for new chemotypes of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. researchgate.netnih.gov RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. researchgate.netnih.gov Researchers implemented a virtual screening workflow to identify potential RIPK1 inhibitors from the Chemdiv database. researchgate.net This process led to the discovery of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which served as the starting point for further chemical optimization. researchgate.netnih.gov Subsequent structural modifications and development based on this hit led to a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives that showed significant inhibitory activity against RIPK1. researchgate.netnih.gov

The success of this workflow highlights the power of virtual screening to efficiently narrow down vast chemical spaces to a manageable number of promising candidates for synthesis and biological testing. researchgate.net

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a key component of virtual screening and is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is critical for understanding ligand-target interactions at a molecular level.

In the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for treating inflammatory bowel disease, molecular docking simulations were employed. nih.gov These simulations provided insights into the binding mode of the compounds within the kinase domains of TYK2 and JAK1, helping to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Similarly, in the study of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), modeling studies were crucial. nih.govresearchgate.net These simulations helped to identify a potential binding site for the molecules at the interface between the c8-ring and subunit a of ATP synthase, providing a structural basis for their inhibitory activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgresearchgate.net The fundamental principle is that the activity of a molecule is directly related to its structural and physicochemical properties. nih.gov QSAR is a ligand-based drug design method used extensively for lead identification and optimization. mdpi.com

The development of 2,8-diazaspiro[4.5]decan-1-one derivatives as inhibitors for targets like RIPK1 and TYK2/JAK1 has heavily relied on the systematic exploration of structure-activity relationships (SAR), which is the foundation of QSAR modeling. nih.govnih.gov By making systematic chemical modifications to the core scaffold and evaluating the resulting changes in inhibitory potency, researchers can deduce which molecular features are critical for activity. nih.gov

For instance, in the pursuit of TYK2/JAK1 inhibitors, a systematic exploration of the SAR was conducted by introducing different spirocyclic scaffolds. nih.gov This led to the discovery of a derivative, compound 48, with excellent potency and selectivity. nih.gov The findings from such SAR studies can be used to build a predictive QSAR model to guide the design of future compounds with enhanced activity.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Target Scaffold Modification Impact on Activity
RIPK1 Optimization of initial hit from virtual screening Led to potent 2,8-diazaspiro[4.5]decan-1-one derivatives (e.g., compound 41 with IC50 of 92 nM). researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to study the conformational flexibility of a ligand and its target, providing a more dynamic and realistic view of their interaction than static docking models. stanford.edulambris.com

While specific MD simulation studies focused solely on 8-benzyl-2,8-diazaspiro[4.5]decan-1-one were not detailed in the reviewed literature, this methodology is highly applicable. MD simulations could be used to:

Analyze Conformational Flexibility: Determine the stable and low-energy conformations of the this compound scaffold in an aqueous environment. nih.gov

Refine Docking Poses: Assess the stability of binding poses predicted by molecular docking and observe how the ligand and protein adapt to each other over time.

Calculate Binding Free Energies: Estimate the strength of the ligand-target interaction, which can help in prioritizing compounds for synthesis.

The principle of simulated annealing, often used in MD, allows the system to overcome energy barriers and explore a wider range of conformational space to find more stable binding modes. stanford.edu

In Silico Prediction of Pharmacological Profiles

In silico pharmacology involves the use of computational models to predict the pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic properties of drug candidates. mdpi.com These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities.

For this compound, various physicochemical and pharmacological properties can be predicted using computational tools. Public databases like PubChem provide a range of computed properties that give an initial assessment of the molecule's characteristics. uni.lu

Table 2: Predicted Properties for this compound

Property Predicted Value Source
Molecular Formula C15H20N2O PubChemLite uni.lu
Monoisotopic Mass 244.15756 Da PubChemLite uni.lu
XlogP 1.5 PubChemLite uni.lu
Predicted CCS ([M+H]+) 159.3 Ų PubChemLite uni.lu
Predicted CCS ([M+Na]+) 164.0 Ų PubChemLite uni.lu

CCS: Collision Cross Section

These predicted values, such as the octanol-water partition coefficient (XlogP), can help estimate the compound's solubility and permeability, which are key factors in its absorption and distribution in the body.

Quantum Chemical Calculations for Electronic and Interaction Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding chemical reactivity and intermolecular interactions.

In a study on a related spiro compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to perform a structure optimization and determine the molecule's energy minima conformation. mdpi.com This type of analysis is crucial for identifying the most stable three-dimensional structure of a molecule, which is essential for accurate molecular docking and other modeling studies. mdpi.com

For this compound, quantum chemical calculations could be applied to:

Determine the optimized molecular geometry.

Calculate the distribution of electrostatic potential on the molecular surface to identify regions likely to engage in hydrogen bonding or other electrostatic interactions with a target protein.

Analyze the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's chemical reactivity and stability.

These calculations provide a level of detail about the electronic properties of the molecule that is not accessible through classical molecular mechanics methods like docking and MD simulations.

Preclinical Research Methodologies and Findings

In Vitro Efficacy Studies

In vitro studies are the foundational step in preclinical research, providing insights into a compound's mechanism of action and its effects on specific cellular processes.

Cell-Based Assays for Target Inhibition (e.g., RIPK1, TYK2/JAK1)

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Additionally, this class of compounds has been explored for its potential to dually inhibit Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are critical components of cytokine signaling pathways implicated in autoimmune and inflammatory disorders. However, no publicly available data quantifies the inhibitory activity (e.g., IC50 values) of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one against these or any other specific molecular targets.

Cell Proliferation and Viability Assays

Assessing the effect of a new chemical entity on cell growth and survival is a critical step to identify potential cytotoxic effects. Standard assays, such as MTT or trypan blue exclusion assays, would be employed to determine the concentration at which this compound may impact cell viability. This information is crucial for interpreting data from other cell-based assays. At present, no such data has been published for this specific compound.

Necroptosis Models (e.g., U937 Cells)

Given that related compounds have been identified as RIPK1 inhibitors, a logical step in preclinical assessment would be to evaluate this compound in a cellular model of necroptosis. Human monocytic U937 cells are a well-established model for studying this form of programmed cell death. In such an assay, the ability of the compound to rescue cells from induced necroptosis would be quantified. However, there is no published research detailing the effects of this compound in this or any other necroptosis model.

Immunomodulatory Assays

To explore the potential of this compound in treating inflammatory and autoimmune diseases, its effects on immune cell function would be investigated. This could involve assays to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-23) from immune cells like peripheral blood mononuclear cells (PBMCs) or specific immune cell lines. No data from such immunomodulatory assays for this compound are currently available.

In Vivo Pharmacological Evaluations

Following promising in vitro results, a compound would typically advance to in vivo studies to assess its efficacy and pharmacological properties in a living organism.

Animal Models of Inflammatory Diseases (e.g., Acute Ulcerative Colitis)

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been associated with potential treatments for inflammatory bowel disease. Therefore, a relevant animal model, such as dextran sulfate sodium (DSS)-induced acute ulcerative colitis in rodents, would be an appropriate choice to evaluate the in vivo efficacy of this compound. Key parameters such as disease activity index, colon length, and histological scoring would be used to determine the therapeutic potential of the compound. To date, no studies have been published that describe the evaluation of this compound in any animal models of inflammatory diseases.

Animal Models of Cancer

There is currently no published research available on the use of this compound in animal models of cancer. Therefore, no data on its potential efficacy, mechanism of action, or tumor-suppressive capabilities in an in vivo setting can be reported.

Assessment of Anti-Necroptotic Effects in vivo

No in vivo studies have been published to date that assess the anti-necroptotic effects of this compound. Consequently, there are no findings to present regarding its ability to inhibit necroptosis in animal models of diseases where this form of cell death is implicated.

Evaluation of Neuroprotective Outcomes in vivo

The scientific literature lacks any in vivo studies evaluating the neuroprotective outcomes of this compound. As a result, its potential to mitigate neuronal damage or improve functional outcomes in animal models of neurodegenerative diseases or acute neurological injury remains unknown.

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Development

There is no publicly available data on the metabolic stability or pharmacokinetic properties of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been reported in the scientific literature, which are crucial for the preclinical development of any potential therapeutic agent.

Future Perspectives and Translational Research Opportunities

Challenges in the Development of Spirocyclic Compounds as Therapeutics

The development of spirocyclic compounds, including 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one, into therapeutic agents is not without its hurdles. A primary challenge lies in their synthetic complexity. The construction of the spirocyclic core often requires multi-step, intricate synthetic routes, which can be a significant obstacle for large-scale production and can increase development costs. researchgate.net

Another challenge is the modulation of their physicochemical properties to ensure favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While the rigid nature of spirocycles can be advantageous for target binding, it can also lead to poor solubility or metabolic instability. tandfonline.comnih.gov The introduction of spirocyclic elements is an attractive strategy for increasing molecular complexity, which can be beneficial for patentability, but it also necessitates careful optimization of the molecule's properties. researchgate.net

Furthermore, the intrinsic reactivity of some strained heterocyclic spirocycles can lead to undesirable biological effects, such as covalent binding to off-target proteins or metabolic interactions, which can complicate the toxicity profile of a drug candidate. tandfonline.comtandfonline.com Overcoming these challenges often requires a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of analogues with improved therapeutic potential.

ChallengeDescriptionPotential Mitigation Strategies
Synthetic Complexity Multi-step and often low-yield syntheses of the spirocyclic core.Development of novel, more efficient synthetic methodologies; use of high-throughput synthesis techniques. nih.govtandfonline.com
Physicochemical Properties Poor solubility, high lipophilicity, and potential for metabolic instability.Strategic introduction of polar functional groups; use of prodrug strategies. nih.govresearchgate.net
ADME-Tox Profile Unfavorable absorption, distribution, metabolism, excretion, and toxicity profiles. tandfonline.comEarly-stage ADME-Tox screening; computational modeling to predict properties. researchgate.net
Intrinsic Reactivity Potential for covalent binding and off-target effects due to strained ring systems. tandfonline.comtandfonline.comDesign of less-strained spirocyclic scaffolds; thorough in vitro and in vivo safety assessments.

Potential for Combination Therapies

The unique mechanism of action that may be associated with this compound and its analogues makes them potential candidates for use in combination therapies. By targeting a novel pathway, these compounds could act synergistically with existing drugs to enhance therapeutic efficacy or overcome resistance mechanisms. For instance, in oncology, a spirocyclic compound could be paired with a standard chemotherapeutic agent to attack cancer cells through two different pathways, potentially leading to a more durable response.

The exploration of combination therapies would require extensive preclinical studies to identify synergistic interactions and to understand the molecular basis for any observed synergy. Such studies would involve in vitro screening of various drug combinations across different cell lines, followed by in vivo validation in animal models.

Advancements in Targeted Drug Delivery Systems

To improve the therapeutic index of spirocyclic compounds like this compound, advancements in targeted drug delivery systems are being explored. These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects.

One promising approach is the use of nanoparticle-based delivery systems. Encapsulating the spirocyclic compound within liposomes, polymeric nanoparticles, or micelles can improve its solubility, protect it from premature metabolism, and allow for passive or active targeting to diseased tissues. For example, nanoparticles can be decorated with ligands that bind to receptors overexpressed on the surface of cancer cells, leading to targeted drug delivery.

Another strategy is the development of prodrugs. A prodrug is an inactive or less active form of the parent drug that is converted to the active form in the body, often at the target site. For this compound, a prodrug approach could be used to temporarily mask a functional group that is important for activity but also contributes to poor physicochemical properties, thereby improving its absorption or distribution.

Emerging Research Areas and Unexplored Biological Targets

The full therapeutic potential of this compound and related spirocyclic compounds is likely yet to be realized. As our understanding of disease biology grows, new and previously "undruggable" targets are being identified. The unique three-dimensional shapes of spirocycles may enable them to bind to challenging targets, such as protein-protein interfaces, that have been difficult to address with traditional small molecules. researchgate.net

Emerging research areas where these compounds could have an impact include neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govtandfonline.com For example, their ability to cross the blood-brain barrier could make them suitable candidates for treating central nervous system (CNS) disorders. Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could also uncover novel therapeutic applications for this compound and its analogues.

Design of Next-Generation this compound Analogues

The design of next-generation analogues of this compound will be driven by a combination of computational modeling and synthetic chemistry. Structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors, will be a key strategy. This approach can help in optimizing the interactions between the spirocyclic scaffold and the binding pocket of the target.

Q & A

Basic: What are the recommended synthetic routes for 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed hydrogenation of 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione in ethanol under a H₂ atmosphere . Optimization includes adjusting catalyst loading (e.g., 20% palladium hydroxide on carbon) and reaction time (24 hours at room temperature). Purity can be enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients. Monitoring via TLC or HPLC ensures intermediate stability and final product integrity.

Advanced: How does this compound interact with RIPK1, and what experimental methods validate its inhibitory activity?

The compound binds to the kinase domain of RIPK1, blocking phosphorylation events critical for necroptosis. Biochemical assays (e.g., fluorescence polarization) and cellular models (e.g., U937 lymphoma cells) are used to measure IC₅₀ values. For example, structural analogs show IC₅₀ values <50 nM in kinase inhibition assays . X-ray crystallography or cryo-EM can resolve binding modes, while Western blotting confirms downstream pathway suppression (e.g., MLKL phosphorylation).

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and benzyl substitution (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • LC-MS : To verify molecular weight (C₁₅H₂₀N₂O, MW 244.33 g/mol) and purity (>95%) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity for TYK2/JAK1 over JAK2?

Systematic SAR exploration involves modifying the spirocyclic scaffold and substituents. For example:

  • Replacing the benzyl group with bulkier aryl moieties enhances TYK2/JAK1 selectivity (e.g., 23-fold selectivity over JAK2 in compound 48) .
  • Introducing electron-withdrawing groups at the 4-position of the benzyl ring improves binding affinity.
    Activity is validated via kinase profiling panels and in vitro anti-inflammatory assays (e.g., IL-23/Th17 pathway inhibition) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : RT in airtight containers under nitrogen to prevent degradation .

Advanced: How do metabolic stability and pharmacokinetic properties influence in vivo efficacy?

Metabolic stability is assessed using liver microsomes (e.g., human/rat CYP450 isoforms). Superior derivatives exhibit >90% remaining parent compound after 1-hour incubation . For in vivo models (e.g., murine colitis), oral bioavailability is optimized via logP adjustments (target ~2.5) and plasma protein binding assays. PK parameters (t₁/₂, Cmax) are measured using LC-MS/MS .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Necroptosis inhibition : Targeting RIPK1 for inflammatory diseases (e.g., Crohn’s disease) .
  • Kinase inhibitor development : As a scaffold for selective TYK2/JAK1 inhibitors .
  • Probe synthesis : Radiolabeled analogs (e.g., ¹⁴C) for target engagement studies .

Advanced: How can contradictory data on enzyme inhibition potency be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:

  • Homogeneous time-resolved fluorescence (HTRF) for kinase activity.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
    Statistical analysis (e.g., ANOVA) identifies outliers, while orthogonal methods (SPR, ITC) validate binding kinetics .

Basic: What are the key differences between 8-benzyl and 8-methyl analogs in biological activity?

The benzyl group enhances lipophilicity and RIPK1 binding affinity compared to methyl analogs. For example:

  • 8-Benzyl : IC₅₀ = 6 nM (TYK2), 37 nM (JAK1) .
  • 8-Methyl : IC₅₀ = 50 nM (RIPK1) .
    Cellular permeability assays (e.g., Caco-2) show benzyl derivatives have higher membrane penetration .

Advanced: What strategies are employed to mitigate off-target effects in preclinical models?

  • Selectivity screening : Test against >100 kinases (e.g., JAK2, EGFR) to identify promiscuous binding .
  • CRISPR/Cas9 knockout models : Validate target specificity in RIPK1-deficient cells .
  • Dose-ranging studies : Establish therapeutic windows using NOAEL (no observed adverse effect level) in rodents .

Basic: How is the compound’s stability assessed under various storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
  • HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolysis of the diazaspiro ring) .
  • Lyophilization : Improves long-term stability for in vivo formulations .

Advanced: What computational tools predict binding modes and guide lead optimization?

  • Molecular docking (AutoDock Vina) : Models interactions with RIPK1 (PDB: 5Y8) .
  • Free-energy perturbation (FEP) : Calculates ΔΔG for substituent modifications .
  • ADMET prediction (QikProp) : Optimizes logP, solubility, and CYP inhibition profiles .

Basic: What in vitro models are used to evaluate anti-necroptotic activity?

  • U937 cells : Treated with TNF-α + SMAC mimetic + z-VAD-FMK to induce necroptosis .
  • Cell viability assays : MTT or Sytox Green to quantify protection from cell death .
  • Caspase-8 knockout HT-29 cells : Confirm RIPK1-dependent mechanisms .

Advanced: How are metabolite identification studies conducted for this compound?

  • In vitro incubation : With liver microsomes/S9 fractions, followed by LC-HRMS to detect Phase I/II metabolites .
  • Radiolabeled tracers : ¹⁴C-labeled compound tracks biliary/fecal excretion in rodents .
  • Reactive metabolite screening : Glutathione trapping assays identify electrophilic intermediates .

Basic: What are the critical parameters for scaling up synthesis from mg to gram scale?

  • Catalyst recovery : Reuse palladium catalysts via filtration to reduce costs .
  • Solvent selection : Ethanol/water mixtures improve yield and safety .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression .

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8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
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Reactant of Route 2
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.